3-(Bromomethyl)-3-methyloxetane
Overview
Description
3-(Bromomethyl)-3-methyloxetane is an organic compound characterized by a four-membered oxetane ring with a bromomethyl and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-methyloxetane typically involves the bromination of 3-methyloxetane. One common method includes the reaction of 3-methyloxetane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of 3-methyloxetane by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted oxetanes.
- Oxidation reactions produce oxetane derivatives with different oxidation states.
- Reduction reactions regenerate the parent oxetane compound.
Scientific Research Applications
3-(Bromomethyl)-3-methyloxetane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyloxetane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The oxetane ring provides structural rigidity, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-(Chloromethyl)-3-methyloxetane: Similar structure but with a chlorine atom instead of bromine.
3-(Hydroxymethyl)-3-methyloxetane: Contains a hydroxyl group instead of a halogen.
3-(Methoxymethyl)-3-methyloxetane: Features a methoxy group in place of the bromine atom.
Uniqueness: 3-(Bromomethyl)-3-methyloxetane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom’s larger size and higher reactivity make it a more versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZKWOJRYGRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074409 | |
Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78385-26-9 | |
Record name | 3-(Bromomethyl)-3-methyloxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78385-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078385269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxetane, 3-(bromomethyl)-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-3-methyloxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of 3-(Bromomethyl)-3-methyloxetane in material science?
A1: this compound serves as a crucial monomer in synthesizing polymers, particularly those with energetic properties. [, ] For instance, it acts as a precursor to 3-azidomethyl-3-methyloxetane homopolymer (PAMMO), a potent energetic binder. [] The bromine atom in BrMMO can be substituted with other functional groups, enabling the creation of diverse polymers with tailored properties. [, ]
Q2: How does the structure of this compound impact its polymerization behavior?
A2: The oxetane ring in BrMMO readily undergoes cationic ring-opening polymerization. [, , ] Studies have shown that factors like catalyst concentration (boron trifluoride etherate) and reaction temperature significantly influence the polymerization rate and yield. [, ] Optimization of these parameters is crucial for controlled polymerization and desired polymer characteristics. []
Q3: Are there any computational studies on this compound and its derivatives?
A3: Yes, researchers have employed computational methods to understand the electronic structure and spectral properties of BrMMO and its halogenated derivatives. [] Photoelectron spectra obtained experimentally were compared with theoretical calculations using methods like MRDCI, demonstrating good agreement and aiding in the assignment of observed spectral bands. [] These studies highlight the importance of computational chemistry in characterizing and predicting the behavior of these compounds.
Q4: What are the key analytical techniques employed to characterize this compound and its polymers?
A4: Several analytical techniques are crucial for studying BrMMO and its resulting polymers. Infrared (IR) spectroscopy helps identify functional groups and monitor the polymerization process. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR, provides structural information about the synthesized polymers. [, ] Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the polymers, including their stability at various temperatures. [, ]
Q5: What makes the surface activity of poly(fluorinated oxetane)s derived from molecules similar to this compound unusual?
A5: Poly(fluorinated oxetane)s, synthesized from monomers structurally similar to BrMMO, exhibit surprisingly low surface tensions for materials containing trifluoro- or pentafluoroalkyl groups. [] This unusual surface activity is attributed to the unique architecture of these polymers, which incorporate both hydrophilic and hydrophobic moieties. [] Specifically, converting the diol-terminated polymers into diammonium salts of α,ω-sulfate esters enhances their water dispersibility and contributes to their remarkable surface activity. [] This characteristic makes them potentially valuable in applications requiring low surface tension, such as coatings, foams, and emulsions.
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